molecular formula C17H19FN2O4S2 B2638600 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide CAS No. 932529-94-7

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2638600
CAS No.: 932529-94-7
M. Wt: 398.47
InChI Key: NCUGVAQUBRJRHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This is followed by the introduction of the methanesulfonyl group and the fluorine atom. The final step involves the sulfonamide formation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the fluorine atom play crucial roles in binding to these targets, affecting their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include:

  • 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide Compared to these compounds, 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer different chemical and biological properties.

Biological Activity

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, suggests diverse biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19FN2O4S2C_{17}H_{19}FN_2O_4S_2 with a molecular weight of 398.47 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₁₉FN₂O₄S₂
Molecular Weight398.47 g/mol
CAS Number932456-87-6

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with sulfonamide structures are known for their broad-spectrum antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial infections.
  • Anticancer Potential : Some studies have shown that tetrahydroquinoline derivatives possess anticancer properties. The compound's ability to interact with biological macromolecules such as enzymes and receptors could contribute to its potential as an anticancer agent.

Case Studies

  • Antiproliferative Activity : A study on related tetrahydroquinoline compounds demonstrated moderate antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 14.2 to 19.1 µM . This suggests that the target compound may similarly exhibit antiproliferative effects.
  • Enzyme Inhibition : Research on sulfonamides has indicated their role in inhibiting carbonic anhydrase. Given the structural similarities, it is plausible that this compound may also inhibit similar enzymes, which could be explored in future studies.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes involved in critical metabolic pathways.
  • Interference with DNA Replication : Similar compounds have shown the ability to disrupt DNA synthesis in bacterial cells.

Comparative Analysis

To better understand the potential of this compound, a comparison with other known compounds is useful:

Compound NameKey FeaturesBiological Activity
CiprofloxacinFluoroquinolone antibioticStrong antibacterial properties targeting DNA gyrase
MethanesulfonamideSimple sulfonamide structureBasic building block for more complex derivatives
3-Fluoro-N-(propylsulfonyl)-tetrahydroquinolineTetrahydroquinoline coreExhibits significant biological activity against cancer cells

This comparison highlights how the unique structural elements of this compound may confer distinct biological activities not present in simpler analogs.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGVAQUBRJRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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